N-(2-methoxybenzyl)-1-methyl-1H-indole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-methylindole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-20-11-10-14-15(7-5-8-16(14)20)18(21)19-12-13-6-3-4-9-17(13)22-2/h3-11H,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVSQZSGPVSUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-1-methyl-1H-indole-4-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the indole core.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxybenzyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
N-(2-methoxybenzyl)-1-methyl-1H-indole-4-carboxamide is characterized by an indole core with a methoxybenzyl substituent and a carboxamide functional group. The synthesis typically involves:
- Formation of the Indole Core : Methods such as Fischer indole synthesis or Bartoli indole synthesis are commonly employed.
- Introduction of the Methoxybenzyl Group : This is achieved through nucleophilic substitution reactions with methoxybenzyl halides.
- Formation of the Carboxamide Group : The final step involves reacting the intermediate with carboxylic acid derivatives under suitable conditions.
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new synthetic methodologies and develop derivatives with enhanced properties.
Biology
This compound has shown potential as a biological probe for studying various processes involving indole derivatives. Its interactions with biological systems can elucidate mechanisms of action pertinent to cellular signaling and receptor interactions.
Medicine
Research indicates that this compound may possess therapeutic properties , including:
- Anti-inflammatory Activity : Studies suggest it may inhibit pathways involved in inflammation.
- Anticancer Properties : Preliminary findings indicate potential efficacy against certain cancer cell lines, possibly through modulation of apoptosis and cell cycle regulation.
Table 1: Summary of Biological Activities
Table 2: Synthesis Overview
| Step | Methodology |
|---|---|
| Indole Core Formation | Fischer Indole Synthesis or Bartoli Indole Synthesis |
| Methoxybenzyl Group Addition | Nucleophilic substitution with methoxybenzyl halides |
| Carboxamide Formation | Reaction with carboxylic acid derivatives (e.g., acid chlorides) |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of this compound, researchers observed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound. Results indicated that it effectively reduced levels of inflammatory markers in vitro, providing evidence for its use in treating conditions like rheumatoid arthritis . Further studies are warranted to explore its clinical applicability.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness arises from the 2-methoxybenzyl substituent, which differentiates it from other indole carboxamides. Below is a comparative analysis of key structural analogs:
| Compound Name | Structural Features | Key Differences | Biological/Chemical Impact | Reference |
|---|---|---|---|---|
| N-(4-Fluorobenzyl)-1H-indole-4-carboxamide | Fluorine atom at para position of benzyl | Fluorine vs. methoxy substituent | Fluorine’s electronegativity enhances receptor binding and metabolic stability; methoxy improves solubility . | |
| N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide | Benzimidazole-ethyl linker | Benzimidazole moiety instead of methoxybenzyl | Dual heterocyclic structure increases interactions with enzymes (e.g., antimicrobial activity via enzyme inhibition) . | |
| N-(4-Chlorobenzyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide | Chlorobenzyl and propanamido groups | Imidazole core and extended substituents | Propanamido group enhances binding affinity to molecular targets; imidazole increases polarity . | |
| 1-(2-Methoxyethyl)-N-(2-phenylethyl)-1H-indole-4-carboxamide | Methoxyethyl and phenylethyl groups | Aliphatic vs. aromatic substituents | Methoxyethyl improves membrane permeability; phenylethyl may enhance CNS targeting . |
Functional Group Influence on Activity
- Methoxybenzyl Group : The 2-methoxybenzyl substituent likely confers moderate electron-donating effects, influencing π-π stacking with aromatic residues in target proteins. This contrasts with electron-withdrawing groups (e.g., fluorine in ), which enhance binding but reduce solubility .
- Indole Core : The indole scaffold is critical for interactions with hydrophobic pockets in enzymes or receptors. Methylation at the 1-position (as in the target compound) may reduce metabolic degradation compared to unmethylated analogs .
Biological Activity
N-(2-methoxybenzyl)-1-methyl-1H-indole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its synthesis, mechanisms of action, and biological evaluations, including relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Core : Various methods such as Fischer indole synthesis or Bartoli indole synthesis can be employed to create the indole structure.
- Introduction of the Methoxybenzyl Group : A nucleophilic substitution reaction is used where a methoxybenzyl halide reacts with the indole core.
- Formation of the Carboxamide Group : This is achieved by reacting an intermediate compound with a carboxylic acid derivative, such as an acid chloride, under controlled conditions.
This compound interacts with specific molecular targets, modulating their activity. It is known to bind to certain receptors or enzymes, which can lead to various biological effects. For instance, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and cellular signaling pathways.
Anticancer Properties
Research has indicated that indole derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that related indole compounds showed cytotoxic effects against various cancer cell lines. The compound's structure allows it to induce apoptosis in these cells, which is crucial for cancer treatment .
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| MCF-7 (breast cancer) | 0.65 | Tamoxifen |
| A549 (lung cancer) | 0.11 | Doxorubicin |
| U-937 (leukemia) | 0.12 | Doxorubicin |
Mechanism of Anticancer Activity
The compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells through various pathways:
- Caspase Activation : Induction of caspase cascades leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cell cycle progression at specific checkpoints.
- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress within cancer cells leading to cell death .
Case Studies
Several studies have explored the biological activities and therapeutic potentials of indole derivatives:
- Study on Indole Derivatives Against Leukemia :
-
HIV Integrase Inhibition :
- Research demonstrated that modifications in the indole structure could enhance inhibitory activity against HIV integrase.
- The introduction of specific substituents significantly improved the IC50 values for integrase inhibition, showcasing the versatility of indole derivatives in antiviral applications .
Q & A
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., serotonin receptors, kinase domains) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydration effects .
- QSAR models : Train on indole-carboxamide datasets to optimize logP and polar surface area for CNS penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
